tert-Butyl 4-amino-4-cyclopentylpiperidine-1-carboxylate
Description
Properties
Molecular Formula |
C15H28N2O2 |
|---|---|
Molecular Weight |
268.39 g/mol |
IUPAC Name |
tert-butyl 4-amino-4-cyclopentylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-10-8-15(16,9-11-17)12-6-4-5-7-12/h12H,4-11,16H2,1-3H3 |
InChI Key |
QCTRVCFRUJIAOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2CCCC2)N |
Origin of Product |
United States |
Preparation Methods
Direct Boc Protection with tert-Butyl Chloroformate
A widely adopted method involves introducing the tert-butoxycarbonyl (Boc) group to a pre-synthesized 4-cyclopentylpiperidine scaffold. VulcanChem’s protocol starts with 4-cyclopentylpiperidine, which undergoes Boc protection using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions in dichloromethane (DCM) or tetrahydrofuran (THF):
Subsequent amination at the 4-position is achieved via nitration followed by catalytic hydrogenation or through Hofmann degradation of a carboxamide intermediate. For example, Hofmann degradation using bromine and sodium hydroxide converts a carboxamide to a primary amine, yielding the target compound with >95% purity.
Key Data:
| Step | Reagents/Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| Boc Protection | (Boc)₂O, DCM, Et₃N | 85–90% | 98% | |
| Amination | Br₂, NaOH, HCl | 75–80% | 95% |
Reductive Amination of 4-Cyclopentylpiperidone
Two-Step Protection and Reduction
This approach begins with 4-cyclopentylpiperidone, which undergoes reductive amination to introduce the amino group. A modified protocol from Ambeed involves condensation with ammonium acetate and sodium cyanoborohydride in methanol, followed by Boc protection:
Optimization Notes:
-
Temperature: 0–5°C during Boc protection minimizes side reactions.
-
Purification: Flash chromatography (silica gel, ethyl acetate/hexane) achieves >99% purity.
Comparative Yields:
| Step | Yield | Key Reagents |
|---|---|---|
| Reductive Amination | 70% | NH₄OAc, NaBH₃CN |
| Boc Protection | 88% | (Boc)₂O, DCM |
Hydrogenation of Protected Enamines
N-Benzyl Deprotection and Boc Protection
A patent-derived method (CN107805218B) involves N-benzyl-4-piperidone as the starting material. Condensation with trimethyl orthoformate forms an enamine, which reacts with tert-butyl carbamate. Subsequent hydrogenolysis removes the benzyl group, and Boc protection completes the synthesis:
Key Parameters:
Comparative Analysis of Methods
Efficiency and Scalability
-
Boc Protection Route (Method 1): High yields (85–90%) but requires pre-synthesized 4-cyclopentylpiperidine, which may limit accessibility.
-
Reductive Amination (Method 2): Moderate yields (70%) but offers straightforward amination without hazardous reagents.
-
Boronate Route (Method 3): Ideal for introducing diverse substituents but involves costly palladium catalysts.
-
Hydrogenation (Method 4): Scalable with excellent purity (>99%) but requires high-pressure equipment.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-amino-4-cyclopentylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-amino-4-cyclopentylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities and materials.
Biology: In biological research, this compound may be studied for its potential biological activities and interactions with biological targets. It can serve as a model compound for understanding the behavior of similar piperidine derivatives in biological systems.
Medicine: In the field of medicine, this compound may be investigated for its potential therapeutic applications. Its structural features could make it a candidate for drug development, particularly in the design of new pharmaceuticals with specific biological activities.
Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its versatility and reactivity make it suitable for various industrial processes and product formulations.
Mechanism of Action
The mechanism of action of tert-Butyl 4-amino-4-cyclopentylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares "tert-Butyl 4-amino-4-cyclopentylpiperidine-1-carboxylate" (hypothetical structure inferred from analogs) with structurally related compounds from the evidence. Key differences in substituents, physicochemical properties, and applications are highlighted:
Key Structural and Functional Differences:
Aminomethyl (): Increases polarity, making it suitable for aqueous-phase reactions in peptide coupling. 4-Methoxyphenyl (): Introduces aromaticity and electron-donating groups, favoring interactions with hydrophobic enzyme pockets.
Molecular Weight and Solubility: The cyclopentyl analog (hypothetical) has a higher molecular weight (268.40 g/mol) compared to the aminomethyl derivative (229.32 g/mol), suggesting reduced solubility in polar solvents.
Safety Profiles: Only tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate has explicit safety protocols (e.g., respiratory protection) due to its use in pharmacokinetic studies .
Limitations of Current Data
- The hypothetical cyclopentyl analog lacks experimental validation in the provided evidence.
Biological Activity
tert-Butyl 4-amino-4-cyclopentylpiperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, synthesis, and related case studies.
- Molecular Formula : CHNO
- Molecular Weight : 229.32 g/mol
- CAS Number : 871115-32-1
Biological Activity
The biological activity of this compound primarily revolves around its interaction with various biological targets. Notably, it has been evaluated for its potential as an inhibitor of certain enzymes and its effects on cellular systems.
Enzyme Inhibition
Research indicates that compounds structurally similar to this compound exhibit inhibitory effects on enzymes involved in critical metabolic pathways. For instance, analogues have been tested against trypanothione reductase (TryR), a target enzyme in trypanosomal infections. The lead compound in a related study demonstrated competitive inhibition with an IC value of approximately 3.3 µM against TryR from T. brucei .
Antiparasitic Activity
In cell-based assays, the activity of this compound and its analogues against T. brucei was assessed, revealing varying degrees of potency. The results suggest that inhibition of TryR may correlate with the antiparasitic effects observed, although the specific mechanisms remain to be fully elucidated .
Case Studies and Research Findings
| Study | Compound | Target | IC | Remarks |
|---|---|---|---|---|
| Study A | BTCP (analog) | TryR from T. brucei | 3.3 µM | Competitive inhibitor |
| Study B | Various analogues | T. brucei growth | Varies (2-15 fold decrease) | Suggests off-target effects |
| Study C | tert-butyl derivatives | Enzymatic assays | >100 µM (inactive) | Indicates structural requirements for activity |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that specific substitutions on the piperidine ring significantly impact the biological activity of the compounds. For example, modifications to the cyclopentyl moiety or the carboxylate group can enhance or diminish enzyme inhibition and antiparasitic effects .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for tert-Butyl 4-amino-4-cyclopentylpiperidine-1-carboxylate?
- Methodology : Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen, followed by introduction of the cyclopentyl group via reductive amination or nucleophilic substitution. For example:
Boc Protection : React 4-amino-4-cyclopentylpiperidine with di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C .
Cyclopentyl Introduction : Use cyclopentyl bromide or iodide with a palladium catalyst (e.g., Pd(OAc)₂) under Suzuki-Miyaura coupling conditions, or employ reductive amination with cyclopentanone and sodium cyanoborohydride .
Purification : Isolate the product via silica gel chromatography using ethyl acetate/hexane gradients (e.g., 20–40% ethyl acetate) .
Q. How is this compound characterized using spectroscopic and chromatographic methods?
- Key Techniques :
- NMR : ¹H NMR shows a singlet at ~1.4 ppm for the tert-butyl group and cyclopentyl protons as multiplet peaks (1.5–2.5 ppm). ¹³C NMR confirms the carbonyl carbon of the Boc group at ~155 ppm .
- GC-MS : Electron ionization (EI) fragmentation typically yields a molecular ion ([M⁺]) at m/z 282.42 (calculated), with key fragments from Boc loss (M-56) and cyclopentyl cleavage .
- FTIR : Stretching vibrations at ~1680–1700 cm⁻¹ (C=O of carbamate) and ~3300 cm⁻¹ (N-H of amine) .
Q. What safety protocols are critical when handling this compound?
- Precautions :
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation .
- Store in a dry, ventilated area away from heat/open flames. Use inert containers (glass or corrosion-resistant materials) .
- In case of exposure: Rinse skin with soap/water for 15 minutes; flush eyes with saline solution .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodology :
Data Collection : Use SHELX programs (e.g., SHELXD for phase determination) to process diffraction data from single crystals grown via vapor diffusion .
Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding analysis. Hydrogen bonds between the amine and carbonyl groups can stabilize crystal packing .
Validation : Confirm bond lengths/angles with WinGX/ORTEP; typical C-N (1.45 Å) and C-O (1.20 Å) bond lengths are expected .
Q. What role does the tert-butyl group play in modulating reactivity and stability?
- Steric and Electronic Effects :
- The bulky tert-butyl group reduces nucleophilic attack on the carbamate carbonyl, enhancing stability under acidic/basic conditions .
- In catalytic reactions (e.g., cross-coupling), the group may sterically hinder coordination to metal centers, requiring tailored ligands (e.g., Pd-XPhos) .
Q. How can computational models predict biological interactions of this compound?
- Approaches :
Molecular Docking : Use AutoDock Vina to simulate binding to targets like opioid receptors (piperidine derivatives often target CNS proteins). Focus on hydrogen-bonding interactions with Asp147 (δ-opioid receptor) .
QSAR Studies : Correlate substituent effects (e.g., cyclopentyl vs. phenyl) with bioactivity using Gaussian-derived descriptors (e.g., HOMO-LUMO gaps) .
MD Simulations : Assess conformational stability in aqueous solutions (AMBER force field) to predict pharmacokinetic properties .
Contradictions and Limitations
- Synthesis : While Boc protection is standard, competing reactions (e.g., over-alkylation) may occur during cyclopentyl introduction, necessitating stoichiometric control .
- Safety Data : Toxicity profiles vary among analogs (e.g., tert-butyl 4-(4-methylphenyl)piperidine derivatives show low acute toxicity, but cyclopentyl variants lack comprehensive data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
